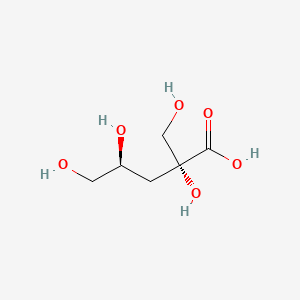
Sulphur Black 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphur Black 6 is a widely-used dye in the textile industry, known for its deep, rich black color. It is particularly valued for its affordability and effectiveness in dyeing various fabrics, including cotton, linen, and viscose . The compound is a complex organic molecule containing sulfur, which contributes to its strong chromophore and affinity for cellulose fibers .
Méthodes De Préparation
The preparation of Sulphur Black 6 involves several steps:
Raw Material Preparation: The primary raw materials include aromatic amines such as aniline, sulfur, and sodium polysulfide.
Reaction Preparation: Aniline is reacted with sulfur under controlled conditions to form a sulfur-containing heterocyclic molecule.
Oxidation and Reduction: The resulting compound undergoes various chemical treatments, including oxidation and reduction processes, to create the final this compound dye product.
Crystallization and Separation: The reaction mixture is acidified, usually with hydrochloric acid, to precipitate the dye, which is then filtered, washed, and dried.
Industrial Production: On an industrial scale, the process involves large reactors and precise control of temperature, pH, and reaction time to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Sulphur Black 6 undergoes several types of chemical reactions:
Oxidation: The dye can be oxidized to form various sulfur oxides, which can affect its color properties.
Common Reagents and Conditions: Typical reagents include sodium sulfide for reduction and sodium dichromate for oxidation.
Major Products: The primary products of these reactions include various sulfur-containing compounds and modified dye molecules with different chromophoric properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Sulphur Black 6 involves its interaction with cellulose fibers. The sulfur atoms in the dye molecule form strong bonds with the hydroxyl groups in cellulose, resulting in a stable and durable coloration . The dye’s effectiveness is enhanced by its ability to undergo reduction to a soluble form, which can penetrate the fibers more easily before being oxidized back to its insoluble form .
Comparaison Avec Des Composés Similaires
Sulphur Black 6 is unique among sulfur dyes due to its deep black color and strong affinity for cellulose fibers. Similar compounds include:
Sulphur Black 1: Known for its use in producing black shades on cellulosic fibers.
Sulphur Blue 15: Used for blue shades, but with similar chemical properties and preparation methods.
Sulphur Brown 10: Produces brown shades and shares the same sulfur-containing heterocyclic structure.
This compound stands out due to its superior color fastness and resistance to fading, making it a preferred choice for industrial applications .
Propriétés
Numéro CAS |
1327-16-8 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




